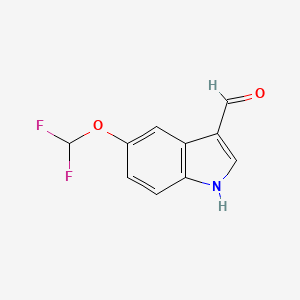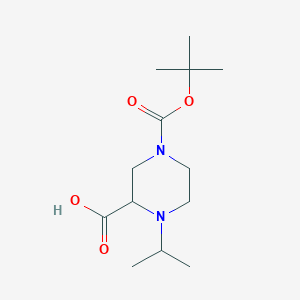
4-(Tert-butoxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions to yield the free amine .
類似化合物との比較
Similar Compounds
4-[(tert-butoxy)carbonyl]-1-piperazinecarboxylic acid: Similar in structure but lacks the isopropyl group.
4-[(tert-butoxy)carbonyl]-1-(methyl)piperazine-2-carboxylic acid: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the isopropyl group on the piperazine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-9(2)15-7-6-14(8-10(15)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17) |
InChIキー |
QLXKJWVHNKQSFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


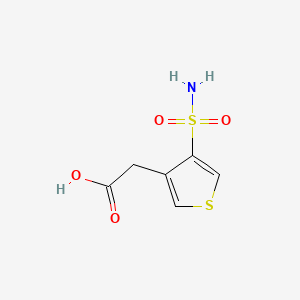
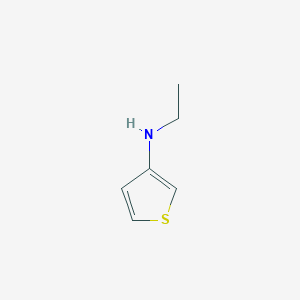
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
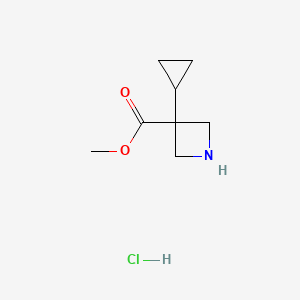
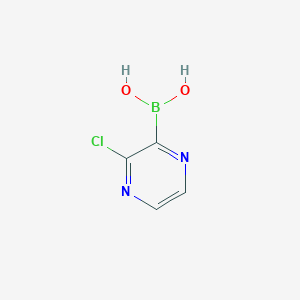
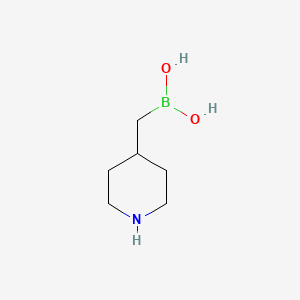
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
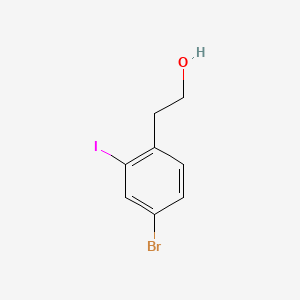
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
